Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate
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Overview
Description
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate typically involves multiple steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the tert-butoxycarbonyl group: The piperazine ring is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the tert-butoxycarbonyl group.
Attachment of the trifluoromethylphenyl group: This step involves the reaction of the tert-butoxycarbonyl-protected piperazine with 3-(trifluoromethyl)benzyl bromide in the presence of a base like potassium carbonate.
Formation of the sodium salt: Finally, the compound is treated with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the specific conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the effects of trifluoromethyl-substituted compounds on biological systems.
Mechanism of Action
The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperazine ring can interact with various biological targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-phenylacetate: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate: The trifluoromethyl group is positioned differently, potentially affecting its interaction with biological targets.
Uniqueness
The presence of both the tert-butoxycarbonyl-protected piperazine ring and the trifluoromethylphenyl group makes Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate unique. This combination can enhance its pharmacokinetic properties and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O4.Na/c1-17(2,3)27-16(26)23-9-7-22(8-10-23)14(15(24)25)12-5-4-6-13(11-12)18(19,20)21;/h4-6,11,14H,7-10H2,1-3H3,(H,24,25);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDZBYACTLTZMP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N2NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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